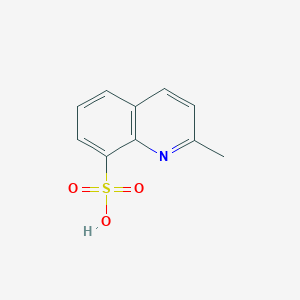

2-Methylquinoline-8-sulfonic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylquinoline-8-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-7-5-6-8-3-2-4-9(10(8)11-7)15(12,13)14/h2-6H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBMDUMZTUVHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S(=O)(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589593 | |

| Record name | 2-Methylquinoline-8-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146257-38-7 | |

| Record name | Quinaldine-8-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146257387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylquinoline-8-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINALDINE-8-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31B61QBB1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methylquinoline 8 Sulfonic Acid and Analogues

Direct Synthetic Routes to 2-Methylquinoline-8-sulfonic Acid

The direct introduction of a sulfonic acid group onto the 2-methylquinoline (B7769805) skeleton is a primary method for the synthesis of this compound. This electrophilic substitution reaction, however, is highly dependent on reaction conditions to achieve the desired regioselectivity. The sulfonation of the quinoline (B57606) ring is a complex process, yielding a mixture of isomers, with the 8-sulfonic acid derivative being one of the potential products.

The reaction of quinoline with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) can produce a mixture of sulfonated products. researchgate.netgoogle.com Controlling the reaction temperature is a critical factor in directing the substitution to the desired position. For instance, a continuous sulfonation process for quinoline has been described where the temperature is maintained at approximately 140°C. google.com While this process is outlined for unsubstituted quinoline, similar principles apply to its derivatives. The reaction theoretically proceeds through the initial neutralization of quinoline with sulfuric acid to form quinoline sulfate (B86663), which is then converted by sulfur trioxide to quinoline-8-sulfonic acid. google.com

It is important to note that direct sulfonation of 2-methylquinoline can often favor the formation of other isomers, such as 2-methylquinoline-6-sulfonic acid, particularly when using reagents like sulfur trioxide or chlorosulfonic acid at temperatures between 80-100°C. Therefore, achieving high yields of the 8-sulfonic acid isomer via direct sulfonation requires careful optimization of reaction parameters to overcome the inherent regiochemical preferences of the substituted quinoline ring.

Precursor-Based Synthesis of 2-Methylquinoline Moieties

An alternative to direct sulfonation is a building-block approach where the 2-methylquinoline core is first synthesized, followed by the introduction of the sulfonic acid group. Several classical and modern synthetic methods are available for the preparation of 2-methylquinoline and its derivatives.

Modified Doebner–von Miller Reaction for 2-Methylquinoline

The Doebner–von Miller reaction is a well-established method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, can be adapted to produce 2-methylquinoline. wikipedia.org In a typical modification, an aromatic primary amine is heated with an α,β-unsaturated aldehyde, such as crotonaldehyde, in the presence of an acid catalyst. rsc.orgyoutube.com The mechanism involves a Michael addition of the aniline (B41778) to the unsaturated aldehyde, followed by cyclization and oxidation to form the quinoline ring. youtube.comnih.gov

The reaction conditions, including the choice of acid and oxidizing agent, can significantly influence the reaction's outcome and yield. wikipedia.org While the classic Skraup reaction can be notoriously vigorous, modifications to the Doebner-von Miller synthesis often provide a more controlled reaction. wikipedia.orgorgsyn.org

One-Step Catalytic Synthesis of 2-Methylquinoline from Nitrobenzene (B124822) and Ethanol (B145695)

Recent advancements have led to the development of one-step catalytic methods for the synthesis of 2-methylquinoline. One such method utilizes nitrobenzene and ethanol as starting materials in the presence of a multifunctional solid catalyst. google.com A PtSn/γ-Al2O3 catalyst has been shown to facilitate the one-step synthesis of 2-methylquinoline from nitrobenzene, ethanol, and water. google.com This process involves a cascade of reactions including the hydrogenation of nitrobenzene to aniline, the condensation of ethanol to form crotonaldehyde, a Michael addition of the aniline to the aldehyde, and a final cyclodehydrogenation to yield 2-methylquinoline. google.com

Another approach employs a Ru–Fe/γ-Al2O3 catalyst for the continuous synthesis of 2-methylquinoline compounds from nitroarenes and an ethanol/water system via a simple hydrogen transfer reaction. rsc.org These catalytic methods offer a more streamlined and potentially greener alternative to traditional multi-step syntheses.

| Catalyst | Starting Materials | Reaction Type | Key Features |

| PtSn/γ-Al2O3 | Nitrobenzene, Ethanol, Water | One-step cascade | Multifunctional solid catalyst, improves efficiency. google.com |

| Ru–Fe/γ-Al2O3 | Nitroarenes, Ethanol/Water | Continuous hydrogen transfer | Heterogeneous and continuous process. rsc.org |

Cyclocondensation Approaches via Isatoic Anhydrides for 2-Methylquinoline Carboxylates

A versatile method for the synthesis of substituted quinolines involves the cyclocondensation of isatoic anhydrides with active methylene (B1212753) compounds. This approach has been successfully used to prepare ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives. researchgate.netusm.edunih.govnih.gov The synthesis is typically a two-step process. First, a commercially available 2-aminobenzoic acid is converted to an isatoic anhydride (B1165640) using a reagent like solid triphosgene. researchgate.netusm.edunih.gov In the second step, the isatoic anhydride reacts with the enolate of a β-ketoester, such as ethyl acetoacetate, to form the substituted quinoline. researchgate.netusm.edunih.govnih.gov

Modified conditions using sodium hydroxide (B78521) in N,N-dimethylacetamide have been shown to be effective, providing a practical alternative to using sodium hydride. nih.gov The resulting 2-methylquinoline carboxylates can then be further modified as needed.

Skraup Synthesis and its Modifications for Methylquinolines

The Skraup synthesis is a classic and fundamental reaction for the preparation of quinolines. rsc.orgwikipedia.org In its archetypal form, aniline is heated with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene to produce quinoline. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a 1,4-addition with aniline, followed by cyclization and oxidation. numberanalytics.com

While the traditional Skraup reaction can be violent, various modifications have been developed to moderate its reactivity. orgsyn.org The use of ferrous sulfate, for example, can help to control the reaction rate. orgsyn.org By using α,β-unsaturated aldehydes or ketones other than acrolein, the Skraup synthesis can be adapted to produce substituted quinolines, including methylquinolines. researchgate.net

Introduction of the Sulfonic Acid Moiety

Once the 2-methylquinoline core has been synthesized, the final step is the introduction of the sulfonic acid group at the 8-position. This is typically achieved through an electrophilic sulfonation reaction. The choice of sulfonating agent and reaction conditions is crucial for achieving the desired regioselectivity.

Common sulfonating agents include concentrated sulfuric acid, oleum (fuming sulfuric acid), and chlorosulfonic acid. The position of sulfonation on the quinoline ring is highly sensitive to temperature. Generally, sulfonation at lower temperatures tends to favor substitution on the pyridine (B92270) ring, while higher temperatures favor substitution on the benzene (B151609) ring. To obtain the 8-sulfonic acid derivative, the reaction is typically carried out at elevated temperatures. google.com

For example, heating 2-methylquinoline with concentrated sulfuric acid or sulfur trioxide under controlled temperatures can introduce the sulfonic acid group. However, as previously mentioned, this can lead to a mixture of isomers, and careful control over the reaction conditions is necessary to maximize the yield of the desired this compound. The regioselectivity of the sulfonation can also be influenced by the presence of other substituents on the quinoline ring. acs.org In some cases, a two-step process involving the formation of a sulfonyl chloride with chlorosulfonic acid, followed by hydrolysis, can be employed.

Sulfonation Strategies for Quinoline and its Alkyl Derivatives

The introduction of a sulfonic acid group onto the quinoline ring is a classic electrophilic aromatic substitution reaction. The position of the incoming sulfonyl group is kinetically or thermodynamically controlled, influenced primarily by reaction temperature.

Direct sulfonation of quinoline with fuming sulfuric acid (oleum) at approximately 220°C typically yields a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid, with the latter being a major product. nih.govuop.edu.pk At this temperature, the reaction is under kinetic control, favoring substitution at the C-8 position. However, if the temperature is raised to around 300°C, the thermodynamically more stable quinoline-6-sulfonic acid is formed as the sole product. nih.gov It has been demonstrated that quinoline-8-sulfonic acid will rearrange to the 6-sulfonic acid isomer upon heating to this higher temperature. nih.gov

For the synthesis of this compound, similar principles apply. The sulfonation of 2-methylquinoline can be achieved with reagents like sulfur trioxide or chlorosulfonic acid. academie-sciences.frnih.gov The use of chlorosulfonic acid (ClSO₃H) offers a direct route to the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. A direct synthesis of quinoline-8-sulfonyl chloride is achieved by reacting quinoline with chlorosulfonic acid at a controlled temperature of 140°C. plos.org This method is significant as it provides the direct precursor for sulfonamides as well as the sulfonic acid itself. A patent describes a continuous process for quinoline sulfonation using oleum with a high concentration of sulfur trioxide (50-65%) at temperatures between 120°C and 180°C to favor the formation of quinoline-8-sulfonic acid. uop.edu.pkgoogle.com Below 120°C, the reaction is too slow, while above 180°C, side reactions and polysulfonation increase. uop.edu.pk

Conversion of Other Functional Groups to Sulfonic Acids

While direct electrophilic sulfonation is the most prevalent and well-documented method for producing quinoline sulfonic acids, the conversion of other functional groups on the quinoline ring into a sulfonic acid group is not commonly reported in scientific literature. Standard synthetic transformations, such as the Piria reaction (the reaction of a nitro compound with a sulfite) or the Sandmeyer-type reaction of a diazonium salt (derived from an amino group) with sulfur dioxide, are theoretically possible. However, specific examples applied to the 2-methylquinoline scaffold to yield this compound are not readily found.

The literature tends to focus on building the quinoline molecule with the sulfur-containing functional group already incorporated or on direct sulfonation. For instance, a metal-free and solvent-free method has been reported for the synthesis of 2-sulfonylquinolines starting from quinoline N-oxides and sodium sulfinate, which introduces the sulfonyl group at the C2 position. nih.gov This represents an alternative strategy for creating a C-S bond, but it is not a conversion of a pre-existing functional group into a sulfonic acid at the C-8 position.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to reduce environmental impact, minimize waste, and improve efficiency. These approaches often focus on the synthesis of the quinoline core itself, which is a precursor to the final sulfonation step.

Catalysis and Reaction Conditions: Modern methods for quinoline synthesis often employ reusable catalysts and more benign reaction conditions. The Friedländer annulation, a key reaction for forming quinolines, has been adapted using green catalysts. For example, sulfonic acid functionalized ionic liquids have been used as recyclable, water-tolerant acid catalysts for one-pot quinoline synthesis. nih.gov Similarly, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate has served as an efficient, reusable ionic liquid catalyst under solvent-free conditions. academie-sciences.frresearchgate.net The use of a reusable solid acid catalyst, Nafion NR50, under microwave irradiation has also been reported for the Friedländer synthesis, offering an environmentally friendly alternative. mdpi.com

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is a prominent green technique applied to quinoline chemistry. It significantly reduces reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.netresearchgate.net Microwave irradiation has been successfully used in the synthesis of various substituted quinolines, including 2-styrylquinoline-4-carboxylic acids and 4-substituted amino-2-methylquinolines. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Pathways of 2 Methylquinoline 8 Sulfonic Acid

Electrophilic and Nucleophilic Substitution Reactions

The quinoline (B57606) ring system is susceptible to both electrophilic and nucleophilic attack. Generally, electrophilic substitution occurs on the benzene (B151609) ring, specifically at positions 5 and 8, while nucleophilic substitution is favored at positions 2 and 4 of the pyridine (B92270) ring. tutorsglobe.com

Sulfonic Acid Group Influence on Ring Reactivity

The sulfonic acid group (-SO₃H) at the 8-position is a strong electron-withdrawing group. This deactivates the benzene portion of the quinoline ring towards electrophilic substitution, making reactions at other positions more likely. For instance, sulfonation of quinoline with oleum (B3057394) at approximately 90°C primarily yields the 8-sulfonic acid. tutorsglobe.com However, this product is sterically hindered. At higher temperatures, it can rearrange to the thermodynamically more stable 6-sulfonic acid. tutorsglobe.com This is analogous to the sulfonation of naphthalene, where the kinetically favored 1-sulfonic acid isomerizes to the 2-isomer upon heating. tutorsglobe.com

The presence of the sulfonic acid group also influences the basicity of the quinoline nitrogen. Quinoline itself is a weak base, and the electron-withdrawing nature of the sulfonic acid group further reduces the electron density on the nitrogen atom, making 2-methylquinoline-8-sulfonic acid an even weaker base. tutorsglobe.com

Site-Selective Functionalization of the Quinoline Core

Achieving site-selective functionalization of the quinoline core is a significant area of research, often employing transition metal catalysis to direct reactions to specific C-H bonds. nih.gov While specific studies on the site-selective functionalization of this compound are not prevalent in the provided results, general principles of quinoline chemistry can be applied. The presence of the methyl group at the C2 position can influence the electronic effects and steric hindrance, thereby modulating reaction kinetics.

For quinoline N-oxides, which can be formed from the parent quinoline, functionalization can be directed to different positions. For example, cobalt(III)-catalyzed C-H dienylation of quinoline N-oxides has shown excellent site selectivity at the C8 position. acs.org This suggests that modification of the nitrogen atom can be a strategy to control the regioselectivity of functionalization on the quinoline scaffold.

Oxidation and Reduction Chemistry of this compound

The oxidation of the quinoline ring is generally difficult. tutorsglobe.com However, the methyl group at the 2-position is susceptible to oxidation. Oxidation of 2-methylquinoline (B7769805) can be challenging as the reaction conditions might also lead to the degradation of the quinoline ring itself. youtube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to a mixture of products. youtube.com

Reduction of the quinoline ring system is more facile, with the pyridine ring being more readily reduced than the benzene ring. tutorsglobe.com The specific conditions for the reduction of this compound would likely involve catalytic hydrogenation or the use of reducing agents like zinc dust in an acidic medium, which is a known method for reducing quinoline derivatives.

Hydrolysis and Solvolysis Reactions

The sulfonic acid group can undergo hydrolysis or solvolysis, which involves the cleavage of the C-S bond. This reaction is essentially the reverse of sulfonation and can be promoted by heating the sulfonic acid in an aqueous acidic medium. The ease of this desulfonation reaction can depend on the position of the sulfonic acid group and the presence of other substituents on the quinoline ring.

Derivatization Strategies and Functional Group Transformations

The sulfonic acid group is a versatile handle for further functionalization of the 2-methylquinoline scaffold.

Conversion to Sulfonyl Chlorides and Sulfonamides

A key derivatization strategy involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride. This is typically achieved by treating the sulfonic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com

The resulting 2-methylquinoline-8-sulfonyl chloride is a highly reactive intermediate. The sulfonyl chloride group is a strong electrophile and readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form sulfonamides. rsc.org This reaction is a cornerstone for the synthesis of a diverse array of quinoline-sulfonamide hybrids, which have been investigated for various biological activities. rsc.orgnih.gov The synthesis of sulfonamides from sulfonyl chlorides is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. rsc.org

| Starting Material | Reagent(s) | Product |

| This compound | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 2-Methylquinoline-8-sulfonyl chloride |

| 2-Methylquinoline-8-sulfonyl chloride | Primary or Secondary Amine, Pyridine | 2-Methylquinoline-8-sulfonamide derivative |

This table summarizes the general transformation of this compound to its corresponding sulfonyl chloride and subsequently to sulfonamides.

Reactions Involving the Methyl Group at Position 2

The methyl group at the C-2 position of the quinoline ring, known as a quinaldine (B1664567) moiety, exhibits significant reactivity. This reactivity stems from the ability of the adjacent heterocyclic nitrogen atom to stabilize anionic intermediates, rendering the methyl protons acidic. This facilitates a variety of condensation and oxidation reactions.

Condensation Reactions: The activated methyl group of 2-methylquinoline and its derivatives readily participates in condensation reactions with various aldehydes and other electrophilic species. These reactions are fundamental in the synthesis of a diverse range of compounds, most notably cyanine (B1664457) and styryl dyes.

In a typical reaction mechanism, a base is used to deprotonate the methyl group, forming a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of an aldehyde. The subsequent elimination of a water molecule yields the final condensation product. For instance, the reaction of 2-methylquinoline derivatives with aromatic aldehydes in the presence of a catalyst like acetic acid or a strong base leads to the formation of styryl quinolines.

A metal-free method has been developed for the functionalization of C(sp³)–H bonds in 2-methylquinolines through a tandem cyclization strategy with 2-styrylanilines. nih.gov This approach, utilizing iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in DMSO, allows for the activation of the methyl group and the formation of new C-C and C-N bonds, leading to complex quinoline derivatives. nih.govacs.org The reaction can be promoted with acetic acid to activate the methyl group and facilitate enamine tautomerization. nih.govacs.org

These condensation reactions are pivotal in the synthesis of cyanine dyes, where two heterocyclic nuclei are linked by a methine or polymethine chain. The reaction of a quaternary salt of this compound with another heterocyclic compound containing a reactive group is a common strategy to produce these dyes.

Oxidation: The methyl group of this compound can be oxidized to various functional groups, including aldehydes and carboxylic acids. The choice of oxidizing agent and reaction conditions determines the final product.

For example, oxidation with selenium dioxide (SeO₂) can convert the methyl group into a formyl group (aldehyde). This has been demonstrated in the synthesis of an antiamyloidogenic agent from a di-chlorinated 2-methylquinoline sulfonamide, where the methyl group was oxidized to an aldehyde in a 72% yield. rsc.org In some cases, 2-methylquinoline can be oxidized to quinoline-2-carbaldehyde in high yields under specific conditions. acs.org

More aggressive oxidation, for instance, using potassium permanganate (KMnO₄) under heated, alkaline conditions, can lead to the formation of the corresponding carboxylic acid, 2-carboxyquinoline-8-sulfonic acid. youtube.com However, care must be taken as the quinoline ring itself can be susceptible to oxidation under harsh conditions, potentially leading to ring cleavage and the formation of pyridine dicarboxylic acid derivatives. youtube.compvamu.edu A milder, alternative method involves halogenation of the methyl group to a trihalomethyl group, followed by hydrolysis to the carboxylic acid. youtube.com

Sulfonylation: An efficient, transition-metal-free procedure has been described for the preparation of 2-sulfolmethyl quinolines from 2-methylquinolines and sodium sulfinates. nih.gov This reaction demonstrates the versatility of the methyl group for introducing sulfur-containing functionalities. nih.gov

Transformations of the Quinoline Ring System

The quinoline ring in this compound is a bicyclic aromatic system that can undergo various transformations, primarily electrophilic and nucleophilic substitution reactions. The reactivity and regioselectivity of these reactions are dictated by the electronic properties of the fused pyridine and benzene rings, as well as the influence of the existing substituents: the electron-donating methyl group at C-2 and the strongly electron-withdrawing and deactivating sulfonic acid group at C-8.

Electrophilic Aromatic Substitution: In quinoline, electrophilic substitution reactions preferentially occur on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. researchgate.net The nitrogen atom deactivates the pyridine ring towards electrophilic attack. Generally, electrophilic attack on the quinoline ring occurs at the C-5 and C-8 positions. quimicaorganica.orgstackexchange.comyoutube.com

In the case of this compound, the C-8 position is already occupied by the sulfonic acid group. Therefore, electrophilic substitution, such as nitration, is expected to occur predominantly at the C-5 position. stackexchange.com Nitration of quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.comchegg.com With the 8-position blocked, the major product for this compound would be 2-methyl-5-nitroquinoline-8-sulfonic acid. If both the C-5 and C-8 positions are blocked, nitration can be forced to occur at the C-6 position under more vigorous conditions. stackexchange.com

Halogenation is another important electrophilic substitution. A metal-free protocol for the regioselective C-5 halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.org This method is effective for a range of 8-substituted quinolines, including amides and ureas, and proceeds in good to excellent yields. rsc.org This suggests that this compound could likely be chlorinated or brominated at the C-5 position using this methodology.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the quinoline ring occurs on the electron-deficient pyridine portion, primarily at the C-2 and C-4 positions. researchgate.netstackexchange.commdpi.com The presence of the electron-withdrawing sulfonic acid group on the benzene ring of this compound would further decrease the electron density of the entire ring system, potentially facilitating nucleophilic attack.

Reactions such as the Chichibabin reaction, which involves amination with sodium amide, typically occur at the C-2 position of quinoline to yield 2-aminoquinoline. stackexchange.com However, in this compound, the C-2 position is already substituted. Nucleophilic attack would therefore be directed to the C-4 position, potentially displacing a suitable leaving group if one were present. Studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-chloro group can be displaced by various nucleophiles. mdpi.com

Transformation of the Sulfonic Acid Group: The sulfonic acid group itself can be transformed. A key reaction is its conversion to a sulfonyl chloride, which is a versatile intermediate. This is typically achieved by reacting the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2-methylquinoline-8-sulfonyl chloride can then react with a variety of nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonic esters, respectively.

Furthermore, the sulfonic acid group can be replaced entirely. For instance, fusion with sodium hydroxide (B78521) can convert quinoline-8-sulfonic acid to 8-hydroxyquinoline (B1678124). google.com This nucleophilic aromatic substitution reaction proceeds via an addition-elimination mechanism and provides a route to phenolic derivatives. google.com

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

| Methyl Group Condensation | Aromatic aldehyde, acetic acid/base | Styryl quinoline | |

| Methyl Group C(sp³)-H Activation | 2-Styrylaniline, I₂, TBHP, DMSO | Fused quinoline derivative | nih.gov |

| Methyl Group Oxidation (Aldehyde) | Selenium dioxide (SeO₂) | 2-Formylquinoline derivative | rsc.org |

| Methyl Group Oxidation (Carboxylic Acid) | Potassium permanganate (KMnO₄), heat, alkali | 2-Carboxyquinoline derivative | youtube.com |

| Ring Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | 2-Methyl-5-nitroquinoline-8-sulfonic acid | stackexchange.com |

| Ring Halogenation | Trihaloisocyanuric acid | 5-Halo-2-methylquinoline-8-sulfonic acid | rsc.org |

| Sulfonic Acid to Sulfonyl Chloride | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 2-Methylquinoline-8-sulfonyl chloride | |

| Sulfonic Acid to Hydroxyl Group | Sodium hydroxide (NaOH), heat | 8-Hydroxy-2-methylquinoline | google.com |

Coordination Chemistry and Ligand Applications

Chelation Behavior of 2-Methylquinoline-8-sulfonic Acid

This compound is a derivative of 8-hydroxyquinoline (B1678124) (also known as oxine), a classic bidentate chelating agent. The chelating capability of this family of compounds stems from the presence of two donor atoms: the nitrogen atom within the quinoline (B57606) ring and the oxygen atom from the hydroxyl group at the 8-position. scirp.orgresearchgate.net These two atoms are perfectly positioned to form a stable five-membered ring upon coordination with a metal ion. scirp.org

The fundamental chelating action involves the deprotonation of the hydroxyl group, allowing the oxygen to act as an anionic donor, while the nitrogen atom acts as a neutral donor. This dual-donor capability makes 8-hydroxyquinoline and its derivatives potent metal ion chelators. scirp.orgresearchgate.net The presence of a methyl group at the 2-position can introduce steric effects and modify the electronic properties of the quinoline ring system, potentially influencing the stability and geometry of the resulting metal complexes. The sulfonic acid group, being highly acidic and ionizable, primarily imparts significant water solubility to both the ligand and its metal complexes, a property not found in the parent 8-hydroxyquinoline compound. uc.ptnih.gov

Formation of Metal Complexes with Transition Metal Ions

Derivatives of 8-hydroxyquinoline readily form stable complexes with a wide array of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), Zn(II), Fe(II), and Fe(III). researchgate.netmdpi.com The formation of these complexes typically occurs in solution, where the ligand, dissolved in a suitable solvent, is mixed with a salt of the desired metal ion. researchgate.net The reaction often involves the adjustment of pH to facilitate the deprotonation of the hydroxyl group, which is crucial for coordination. researchgate.net The sulfonic acid group in this compound enhances its solubility in aqueous solutions, making it particularly suitable for complexation reactions in water. uc.pt This is a distinct advantage over unsubstituted 8-hydroxyquinoline, which has poor water solubility. uc.pt

The general reaction can be represented as: Mⁿ⁺ + n(HL) ⇌ MLₙ + nH⁺ Where Mⁿ⁺ is a metal ion, and HL represents the protonated ligand.

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is most commonly found to be 1:2 (Metal:Ligand). scirp.org This ratio allows the metal ion to achieve a stable coordination number, typically four or six.

Octahedral Geometry : For many divalent transition metal ions like Co(II) and Ni(II), the formation of a 1:2 complex often results in an octahedral geometry. scirp.orgresearchgate.net In these cases, two bidentate ligands occupy four coordination sites, and two solvent molecules (often water) occupy the remaining two axial positions. scirp.orguc.pt

Square-Planar Geometry : Metal ions with a d8 electronic configuration, such as Ni(II) and Pd(II), can favor a square-planar coordination geometry in a 1:2 complex. scirp.orgnih.gov This is particularly true for copper(II) complexes with 8-hydroxyquinoline. scirp.org

Square-Pyramidal Geometry : For some ions like Zn(II), which has a filled d-orbital, a five-coordinate square-pyramidal geometry can be adopted in a 1:1 complex, with other co-ligands completing the coordination sphere. nih.gov

The stoichiometry and resulting geometry are influenced by the specific metal ion, the reaction conditions, and the steric hindrance imposed by substituents on the ligand, such as the methyl group at the 2-position.

| Metal Ion | Common Stoichiometry (M:L) | Predominant Geometry |

| Co(II) | 1:2 | Octahedral |

| Ni(II) | 1:2 | Octahedral or Square-Planar |

| Cu(II) | 1:2 | Distorted Octahedral / Square-Planar |

| Zn(II) | 1:2 | Octahedral |

| Fe(III) | 1:3 | Octahedral |

Influence of the Sulfonic Acid Group on Coordination

The sulfonic acid group (-SO₃H) plays a pivotal role in modifying the physicochemical properties of the ligand and its complexes, rather than directly participating in chelation. Its primary functions are:

Enhanced Water Solubility : The sulfonic acid group is strongly acidic and readily ionizes to the sulfonate form (-SO₃⁻) in aqueous solutions. This imparts high water solubility to the ligand, which is a significant advantage for applications in biological systems or aqueous-phase analytical chemistry. uc.pt Derivatives like 8-hydroxyquinoline-5-sulfonic acid are commercially available and used for sensing metal ions in aqueous solutions for this reason. uc.pt

Electronic Effects : As an electron-withdrawing group, the sulfonic acid substituent can influence the electron density of the quinoline ring. This can affect the pKa of the hydroxyl group and the basicity of the quinoline nitrogen, thereby modulating the stability constants of the resulting metal complexes.

Solid-State Packing : In the solid state, the charged sulfonate group can participate in intermolecular interactions, influencing the crystal packing of the metal complexes.

The chelation itself, however, remains dominated by the N,O-donor set from the quinoline nitrogen and the 8-hydroxyl group. nih.gov

Spectroscopic Investigations of Metal Chelates

Spectroscopic methods are essential for confirming the formation of metal chelates and elucidating their structure.

Infrared (IR) Spectroscopy : IR spectroscopy provides direct evidence of coordination. Upon complexation, the broad band corresponding to the O-H stretch of the hydroxyl group (around 3500-2800 cm⁻¹) in the free ligand often disappears or shifts significantly, indicating deprotonation and coordination of the oxygen atom. sphinxsai.com Furthermore, new bands may appear at lower frequencies (typically below 600 cm⁻¹) corresponding to the M-O and M-N vibrations, confirming the formation of bonds between the metal and the ligand's donor atoms. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : The formation of a metal complex is usually accompanied by distinct changes in the UV-Vis absorption spectrum. scirp.org These changes, including shifts in the absorption maxima (either to longer or shorter wavelengths) and the appearance of new charge-transfer bands, are indicative of the altered electronic environment of the quinoline ring upon coordination to the metal ion. sphinxsai.comnih.gov For transition metal complexes, d-d electronic transitions can also be observed in the visible region, providing information about the coordination geometry. For instance, the electronic spectrum of a Cu(II) chelate may show broad bands around 15620 cm⁻¹ and 24388 cm⁻¹, suggesting a distorted octahedral structure. sphinxsai.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic metal complexes (like those of Zn(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. uc.pt The coordination of the metal ion causes significant shifts in the signals of the protons and carbons near the N and O donor atoms, providing detailed structural information in solution. uc.pt

| Spectroscopic Technique | Observation upon Complexation | Information Gained |

| Infrared (IR) | Disappearance/shift of O-H stretch; Appearance of M-O, M-N bands | Confirmation of O and N atom coordination |

| UV-Visible (UV-Vis) | Shift in absorption maxima; New charge-transfer bands | Evidence of complex formation; Information on electronic structure and geometry |

| NMR (for diamagnetic complexes) | Chemical shifts of protons/carbons near donor atoms | Detailed solution structure |

Ligand Design Principles in this compound Systems

The structure of this compound exemplifies key principles in ligand design for tuning the properties of metal complexes. The design incorporates three essential components:

The Chelating Scaffold (8-Hydroxyquinoline) : This provides a robust, bidentate N,O-donor set that forms stable five-membered rings with a wide range of metal ions. Its rigid, planar structure is fundamental to its strong chelating ability. nih.gov

The Solubility-Enhancing Group (Sulfonic Acid) : The incorporation of a sulfonic acid group is a deliberate strategy to confer water solubility. uc.pt This allows the ligand to be used in aqueous media and biological environments, greatly expanding its applicability compared to the parent hydrophobic 8-hydroxyquinoline.

The Modifying Substituent (Methyl Group) : The methyl group at the 2-position can be used to fine-tune the properties of the ligand. It can introduce steric hindrance that may favor certain coordination geometries or selectively disfavor coordination with larger metal ions. It also acts as a weak electron-donating group, which can subtly alter the electronic properties of the chelating site.

By strategically combining these elements, ligands like this compound are designed to have specific properties, such as enhanced solubility, altered stability constants, and modified reactivity, making them suitable for targeted applications ranging from analytical sensors to therapeutic agents. nih.govnih.gov

Catalytic Applications of 2 Methylquinoline 8 Sulfonic Acid and Derivatives

Role as a Homogeneous Catalyst

The sulfonic acid group (-SO₃H) attached to a quinoline (B57606) ring introduces strong Brønsted acidity, theoretically enabling it to function as an acid catalyst in homogeneous reactions. However, specific studies detailing the application of 2-Methylquinoline-8-sulfonic acid as a homogeneous catalyst are limited in publicly available research. The catalytic potential of such compounds is generally inferred from the known reactivity of sulfonic acids in promoting reactions like esterification and hydrolysis. The quinoline moiety itself can influence the catalytic environment through its electronic and steric characteristics.

Heterogeneous Catalysis Incorporating 2-Methylquinoline (B7769805) Derivatives

The true potential of 2-methylquinoline derivatives in catalysis has been realized through their incorporation into heterogeneous systems. By immobilizing these organic molecules onto inorganic supports, stable, reusable, and highly efficient catalysts can be designed. A notable example involves the use of 8-hydroxy-2-methylquinoline (a derivative) to create hybrid organic-inorganic catalysts. nih.govrsc.orgrsc.orgresearchgate.net

A prime example of a hybrid catalyst is the material prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured silicotungstic acid (H₄SiW₁₂O₄₀, abbreviated as STW). nih.govrsc.orgrsc.org This catalyst, referred to as HMQ-STW, is synthesized through a straightforward impregnation method.

The preparation process involves dissolving silicotungstic acid in ethanol (B145695), followed by the addition of an ethanol solution of 8-hydroxy-2-methylquinoline. The mixture is stirred at room temperature, and the solvent is subsequently removed by rotary evaporation. The resulting solid is dried extensively in an oven to yield the final HMQ-STW catalyst. researchgate.net This method effectively anchors the organic quinoline derivative onto the inorganic heteropoly acid structure. nih.gov

The HMQ-STW catalyst has demonstrated excellent performance in the ketalization of various ketones with diols, a crucial protection strategy in organic synthesis. nih.govresearchgate.net The reaction involves converting a carbonyl compound and a diol into the corresponding ketal in the presence of the catalyst. The performance of HMQ-STW was systematically evaluated for the ketalization of different carbonyl compounds with ethylene (B1197577) glycol or 1,2-propylene glycol. nih.gov

Under optimized conditions (105 °C, 60 minutes), the catalyst provided high yields with 100% selectivity towards the desired ketal. rsc.org For instance, the reaction between cyclohexanone (B45756) and ethylene glycol yielded the corresponding ketal at 96.0% yield. rsc.org The catalyst's effectiveness extends to a range of substrates, highlighting its versatility.

Table 1: Ketalization of Various Carbonyl Compounds Catalyzed by HMQ-STW

| Entry | Carbonyl Compound | Diol | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexanone | Ethylene Glycol | 96.0 |

| 2 | Acetophenone | Ethylene Glycol | 92.5 |

| 3 | 4-Methylcyclohexanone | Ethylene Glycol | 94.2 |

| 4 | 2-Pentanone | Ethylene Glycol | 88.7 |

| 5 | Butyraldehyde | Ethylene Glycol | 93.4 |

| 6 | Cyclohexanone | 1,2-Propylene Glycol | 95.2 |

Reaction Conditions: Carbonyl compound (10 mmol), diol (20 mmol), catalyst (0.10 g), temperature (105 °C), time (60 min). Data sourced from Gong, et al. (2018). rsc.org

The HMQ-STW hybrid material has been thoroughly characterized using various analytical techniques to understand its structural and thermal properties. rsc.orgresearchgate.net

Fourier Transform Infrared Spectroscopy (FT-IR): Spectra confirm the presence of both the organic HMQ component and the inorganic Keggin structure of the silicotungstic acid, indicating a successful combination. nih.govresearchgate.net

X-ray Diffractometry (XRD): XRD patterns show that the crystalline structure of the parent silicotungstic acid is maintained in the hybrid catalyst, though with reduced crystallinity. nih.govresearchgate.net

Scanning Electron Microscopy (SEM): SEM images reveal the morphology of the catalyst particles. nih.govresearchgate.net

Thermogravimetric Analysis (TGA): TGA shows that the HMQ-STW catalyst possesses high thermal stability, being stable up to 330 °C, which is suitable for the temperatures required for ketalization reactions. rsc.org

A key advantage of this heterogeneous catalyst is its reusability. Studies have shown that the HMQ-STW catalyst can be easily recovered by filtration and reused for multiple reaction cycles without a significant loss in its catalytic activity. nih.govrsc.org

Table 2: Reusability of HMQ-STW Catalyst in Ketalization

| Cycle | Yield (%) |

|---|---|

| 1 | 96.0 |

| 2 | 95.8 |

| 3 | 95.2 |

| 4 | 94.5 |

| 5 | 94.2 |

Reaction: Cyclohexanone with ethylene glycol. Data sourced from Gong, et al. (2018). rsc.org

Acidic Properties and Catalytic Mechanisms

The catalytic activity of materials like HMQ-STW is fundamentally linked to their acidic properties. nih.gov Silicotungstic acid is a strong Brønsted acid, providing the primary catalytic sites for the ketalization reaction. The mechanism for acid-catalyzed ketalization involves the protonation of the carbonyl oxygen by a Brønsted acid site, which activates the carbonyl carbon for nucleophilic attack by the diol. This is followed by a series of proton transfer and dehydration steps to yield the final ketal product.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR data for 2-Methylquinoline-8-sulfonic acid has been found in the searched literature.

No experimental ¹³C NMR data for this compound has been located in the available resources.

Vibrational Spectroscopy (IR, FT-IR)

Specific experimental IR or FT-IR spectral data for this compound are not available.

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS, UPLC)

No mass spectrometry data for this compound has been identified.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

There is no available UV-Vis absorption or fluorescence spectroscopy data for this compound.

X-ray Crystallography for Molecular Structure Elucidation

No X-ray crystallography data determining the molecular structure of this compound has been found.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of quinoline (B57606) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. arabjchem.orgirjweb.com Key to understanding a molecule's reactivity and stability are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comsci-hub.se A smaller gap suggests higher reactivity. sci-hub.se

For quinoline derivatives, DFT calculations have shown that the HOMO is typically delocalized over the entire molecule, while the LUMO can have varied distributions depending on the substituents. arabjchem.orgresearchgate.net For instance, in a study of 8-hydroxy-2-methylquinoline, the HOMO-LUMO energy gap was calculated to be 4.27 eV. researchgate.net In another study on quinoline itself, the HOMO-LUMO gap was determined to be -4.83 eV, with a HOMO energy of -6.646 eV and a LUMO energy of -1.816 eV. scirp.org These values provide a baseline for understanding the electronic properties of substituted quinolines like 2-Methylquinoline-8-sulfonic acid. The introduction of the sulfonic acid group at the 8-position and the methyl group at the 2-position is expected to modulate these energy levels and, consequently, the reactivity of the molecule.

Table 1: Comparative HOMO-LUMO Data for Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| 8-hydroxy-2-methylquinoline | - | - | 4.27 | researchgate.net |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | - | - | 4.08 | researchgate.net |

The prediction of reactive sites in a molecule is crucial for understanding its chemical behavior. The Average Local Ionization Energy (ALIE) surface and the Molecular Electrostatic Potential (MEP) surface are two computational tools used for this purpose. The ALIE surface helps in identifying the regions from which it is easiest to remove an electron, thus indicating the sites most susceptible to electrophilic attack.

The MEP surface, on the other hand, maps the electrostatic potential onto the electron density surface of a molecule. arabjchem.org It provides a visual representation of the charge distribution, with different colors indicating regions of varying electrostatic potential. Negative regions (often colored red) are associated with electrophilic reactivity (electron-rich areas), while positive regions (blue) indicate sites for nucleophilic reactivity (electron-poor areas). arabjchem.org For quinoline derivatives, MEP analysis can pinpoint the likely sites for interactions with other molecules. For instance, in 8-hydroxy-2-methyl quinoline, negative regions are observed over the phenyl ring and the oxygen atom. arabjchem.org The sulfonic acid group in this compound, with its electronegative oxygen atoms, would be expected to create a significant region of negative electrostatic potential, influencing its interaction with electrophiles and its hydrogen bonding capabilities.

The three-dimensional structure and the potential for different isomeric forms are key to a molecule's function. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, rotation around the C-S bond of the sulfonic acid group could lead to different conformers with varying energies.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. helsinki.fimdpi.com Hydroxyquinolines, for example, can exist in both enol (-OH) and keto (=O) tautomeric forms, and the equilibrium between these can be influenced by substituents and the solvent. researchgate.netresearchgate.net In the case of this compound, the sulfonic acid group (-SO₃H) can potentially exhibit tautomerism, although the sulfonic acid form is generally the most stable. The presence of the quinoline nitrogen also introduces the possibility of proton transfer from the sulfonic acid group to the nitrogen, forming a zwitterionic tautomer. The relative stability of these different tautomers is critical for understanding its chemical properties and biological activity. helsinki.fi Computational studies can predict the most stable tautomeric form by calculating the relative Gibbs free energies of the different isomers. mdpi.com For some quinoline derivatives, the tautomeric state has been shown to be crucial for their biological function. helsinki.fi

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can provide valuable insights into the behavior of this compound in different environments, such as in solution. arabjchem.org By simulating the interactions of the molecule with solvent molecules, MD can help to understand its solvation properties and how it might interact with biological macromolecules. nih.govnih.gov For instance, MD simulations of quinoline derivatives have been used to investigate their stability in water by calculating interaction energies and radial distribution functions. arabjchem.org Such studies can also be employed to explore the conformational flexibility of the molecule and the stability of any potential tautomeric forms in a dynamic environment.

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry offers a powerful approach to investigate the mechanisms of chemical reactions and to understand the factors that control their selectivity. For this compound, theoretical studies could elucidate the pathways of various reactions, such as electrophilic substitution on the quinoline ring or reactions involving the sulfonic acid group. For example, the functionalization of C(sp3)-H bonds in 2-methylquinolines has been studied to synthesize more complex quinoline derivatives. nih.gov

By calculating the energies of transition states and intermediates, it is possible to predict the most likely reaction pathways and to understand why certain products are formed preferentially. This is particularly important for understanding the regioselectivity of reactions, for instance, in determining which position on the quinoline ring is most susceptible to substitution. Theoretical calculations can also shed light on the role of catalysts in these reactions.

Adsorption Behavior Modeling (e.g., Langmuir Isotherm, Monte Carlo Simulations)

The adsorption of molecules onto surfaces is a fundamental process in many chemical and biological systems. The adsorption behavior of this compound can be modeled using theoretical approaches to predict its interaction with various materials.

The Langmuir and Freundlich isotherms are mathematical models used to describe the equilibrium of adsorption. byjus.comyoutube.comunacademy.com The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model is an empirical equation that can describe multilayer adsorption on a heterogeneous surface. byjus.comyoutube.comunacademy.comwikipedia.orgresearchgate.net By fitting experimental adsorption data to these models, one can obtain parameters that describe the adsorption capacity and intensity.

Derivatives and Structural Analogues

Structure-Function Relationships in 2-Methylquinoline-8-sulfonic Acid Derivatives

For instance, the methyl group at the 2-position can impact the molecule's reactivity and steric hindrance. benchchem.com The sulfonic acid group at the 8-position is a key determinant of the compound's water solubility and acidity. This group's ability to act as a hydrogen bond donor and acceptor is crucial for its interaction with biological macromolecules.

Research into quinoline-8-sulfonamides has shown that these derivatives can act as modulators of enzymes like pyruvate kinase M2 (PKM2), which is implicated in tumor metabolism. mdpi.com The structure of the sulfonamide moiety, including the nature of the substituent on the nitrogen atom, plays a critical role in determining the compound's inhibitory or activating effect on the enzyme. mdpi.com The introduction of a 1,2,3-triazole moiety, for example, has been shown to enhance the stabilization of the ligand-protein complex. mdpi.com

Design and Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often begins with the modification of the starting material, 2-methylquinoline (B7769805). chemimpex.com Classical methods for synthesizing the quinoline (B57606) motif, such as the Skraup, Combes, and Friedländer reactions, provide access to a variety of substituted quinoline precursors. google.com More recent methods focus on the functionalization of C-H bonds to introduce substituents in a more direct and efficient manner. acs.org

A common strategy for creating derivatives involves the conversion of the sulfonic acid group into a sulfonyl chloride. This is typically achieved by treating the sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. benchchem.com The resulting sulfonyl chloride is a versatile intermediate that can react with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. benchchem.com

For example, quinoline-8-sulfonamides have been synthesized by reacting 8-quinolinesulfonyl chloride with primary or secondary amines in the presence of a base like triethylamine. nih.gov The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield of the desired product.

Comparison with Positional Isomers (e.g., 2-Methylquinoline-6-sulfonic Acid)

The position of the sulfonic acid group on the quinoline ring has a profound impact on the compound's properties. 2-Methylquinoline-6-sulfonic acid, a positional isomer of the 8-sulfonic acid derivative, serves as a useful point of comparison. nih.govsielc.comchemicalbook.com

The electronic properties and reactivity of the molecule are significantly altered by the location of the sulfonic acid group. benchchem.com In the 6-position, the sulfonic acid group's electronic influence on the nitrogen atom in the quinoline ring is different from when it is in the 8-position. This can affect the molecule's pKa, solubility, and its interaction with other molecules. benchchem.com

From a synthetic standpoint, the sulfonation of 2-methylquinoline can lead to a mixture of isomers, and controlling the regioselectivity of this reaction is a key challenge. benchchem.com The reaction conditions, such as the sulfonating agent and temperature, can be adjusted to favor the formation of one isomer over the other. benchchem.com

Table 1: Comparison of this compound and its 6-Sulfonic Acid Isomer

| Feature | This compound | 2-Methylquinoline-6-sulfonic Acid |

| CAS Number | 85-48-3 (for quinoline-8-sulfonic acid) chemicalbook.comepa.gov | 93805-05-1 nih.govchemicalbook.com |

| Molecular Formula | C10H9NO3S | C10H9NO3S nih.gov |

| Molecular Weight | 223.25 g/mol | 223.25 g/mol nih.gov |

| Key Structural Difference | Sulfonic acid group at position 8 | Sulfonic acid group at position 6 |

| Synthetic Precursor | 2-Methylquinoline chemimpex.comgoogle.com | 2-Methylquinoline benchchem.com |

Derivatives with Modified Sulfonic Acid Group (e.g., Sulfonamides, Sulfones)

Modification of the sulfonic acid group is a common strategy to create new derivatives with altered properties. The conversion of sulfonic acids to sulfonamides and sulfones is a well-established area of research.

Sulfonamides: As previously mentioned, sulfonamides are readily synthesized from the corresponding sulfonyl chloride. benchchem.com Quinoline-8-sulfonamides have garnered significant interest due to their diverse biological activities. nih.govnih.govresearchgate.net For example, certain quinoline-8-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase and as potential anticancer agents. mdpi.comresearchgate.net The sulfonamide moiety can act as a zinc-binding group in metalloenzymes and can participate in hydrogen bonding interactions. researchgate.net

Sulfones: Sulfones are another important class of derivatives that can be prepared from sulfonic acids. One common method involves the oxidation of the corresponding sulfide. For instance, aryl or heterocyclic mercaptans can react with a quinoline derivative to form a sulfide, which is then oxidized using an agent like hydrogen peroxide in acetic acid to yield the sulfone. researchgate.net Sulfonylquinolines have also been synthesized via the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides. mdpi.com These sulfone derivatives often exhibit interesting biological properties. researchgate.net

Quinoline-8-sulfonic Acid Derivatives with Additional Functional Groups

The introduction of additional functional groups onto the quinoline ring system of this compound can lead to compounds with enhanced or novel properties. These functional groups can be introduced at various positions on the quinoline ring, leading to a vast chemical space for exploration.

For example, the presence of a hydroxyl group can significantly influence the molecule's chelating properties and its ability to form metal complexes. rsc.org Halogen atoms, such as fluorine or chlorine, can alter the electronic properties of the quinoline ring and affect the molecule's lipophilicity and metabolic stability. ossila.com Carboxylic acid and carbaldehyde groups can serve as handles for further synthetic transformations, allowing for the construction of more complex molecules. mdpi.comresearchgate.net

Advanced Academic Applications

Components in Molecular Electronic Devices

Fluorescent Chemosensors for Metal Ion Detection

The quinoline (B57606) scaffold is a foundational structure for many fluorescent chemosensors. However, this application is most prominent in derivatives like 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924), not 2-Methylquinoline-8-sulfonic acid. mdpi.com These compounds act as fluorogenic chelators that exhibit changes in fluorescence intensity or wavelength upon binding with metal ions. mdpi.com

Derivatives of 8-hydroxyquinoline-5-sulfonic acid (HQS) have been extensively studied as fluorescent chemosensors. HQS can form fluorescent chelates with a wide array of metal ions. uci.edu For example, its cadmium (Cd(II)) chelate is highly fluorescent in aqueous solutions and can be used for sensitive detection. uci.edunih.gov The fluorescence of these complexes can be enhanced in the presence of surfactants. uci.edu Similarly, 8-amidoquinoline derivatives are recognized for their potential as selective fluorescent probes for zinc ions (Zn²⁺), a crucial element in biological systems. mdpi.com The design of these sensors often involves modifying the 8-aminoquinoline molecule to create a specific binding pocket for the target ion. mdpi.com

Table 1: Examples of Quinoline-Based Fluorescent Chemosensors and their Target Ions

| Quinoline Derivative | Target Ion(s) | Detection Principle | Reference |

|---|---|---|---|

| 8-hydroxyquinoline-5-sulfonic acid (HQS) | Cd²⁺, Zn²⁺, Mg²⁺, and others | Fluorescence enhancement upon chelation | uci.edu |

| 8-hydroxyquinoline-5-sulfonic acid-Cd(II) chelate | Metallothioneins | Fluorescence quenching | nih.gov |

Materials Science Applications

Electrospinning is a technique used to create polymer fibers for applications such as biomedical materials and drug delivery. nih.govresearchgate.net While there is no specific evidence of this compound being used in this context, other 8-hydroxyquinoline derivatives have been successfully incorporated into electrospun fibers. nih.govnih.gov

For example, 8-hydroxyquinoline-5-sulfonic acid (SQ) has been integrated into poly(vinyl alcohol) (PVA)/chitosan-based fibrous mats. nih.gov These materials, especially after forming complexes with copper (Cu²⁺) and iron (Fe³⁺) ions, demonstrated significant antibacterial and antifungal properties. nih.gov Similarly, 5-amino-8-hydroxyquinoline has been loaded into electrospun materials made of PVA and carboxymethyl cellulose, with these mats and their metal complexes showing promising anticancer and antimicrobial activities. nih.gov The high surface area and porous nature of these fibrous mats make them excellent candidates for controlled release and wound dressing applications. nih.govmdpi.com

Quinoline derivatives are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs), often serving as host materials or as ligands in emissive metal complexes. ossila.commurawskilab.com Research in this area, however, points to the use of 2-methyl-8-quinolinol (a derivative of 8-hydroxyquinoline), rather than this compound.

A zinc complex of 2-methyl-8-quinolinol, (Me-HQ-H)[ZnI₂(Me-HQ)], has been synthesized and used as a dopant in OLEDs to produce green electroluminescence. ijcce.ac.ir Studies showed that the concentration of this dopant was critical; higher levels led to self-quenching and reduced device efficiency. ijcce.ac.ir The conjugated structure of quinoline allows for the tuning of the material's energy gap, which is a key aspect in developing materials for OLEDs. ossila.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methyl-8-quinolinol |

| 5-amino-8-hydroxyquinoline |

| 8-amidoquinoline |

| 8-aminoquinoline |

| 8-Fluoro-4-hydroxy-2-methylquinoline |

| 8-hydroxyquinoline |

| 8-hydroxyquinoline-5-sulfonic acid |

| Cadmium |

| Carboxymethyl cellulose |

| Chitosan |

| Copper |

| Iron |

| Poly(vinyl alcohol) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylquinoline-8-sulfonic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sulfonation of quinoline derivatives. For example, quinoline can be sulfonated at the 8-position using concentrated sulfuric acid under controlled temperatures (80–100°C), followed by methylation of the intermediate sulfonic acid. Alkylation agents like methyl bromide or dimethyl sulfate in acetone-aqueous alcohol media are effective for introducing the methyl group . Key variables include reaction time, temperature, and stoichiometry of sulfonation agents. Yield optimization typically requires monitoring by thin-layer chromatography (TLC) and adjusting pH during salt formation (e.g., sodium/potassium salts).

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze and spectra to confirm the methyl group (δ ~2.6 ppm) and sulfonic acid moiety (distinct deshielding).

- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to quantify purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .

- Elemental Analysis : Verify C, H, N, and S percentages against theoretical values (±0.3% tolerance).

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : The compound is highly polar due to the sulfonic acid group, making it soluble in polar solvents (water, methanol, DMSO) but insoluble in non-polar solvents (hexane, ether). For solubility quantification:

- Use the McGowan method to calculate characteristic volume () and predict log (octanol-water partition coefficient) .

- Experimentally, conduct gravimetric analysis by saturating solvents at 25°C and filtering undissolved material.

Advanced Research Questions

Q. How do structural modifications at the 8-position of quinoline derivatives affect sulfonic acid reactivity?

- Methodological Answer : Substituents like methyl groups influence electron density and steric hindrance. For example:

- Electron-Withdrawing Groups (e.g., -NO): Enhance sulfonic acid stability but reduce nucleophilic substitution efficiency.

- Steric Effects : Methyl groups at the 2-position (as in this compound) may hinder sulfonation at adjacent positions. Validate via computational modeling (DFT calculations for transition-state analysis) and kinetic studies .

Q. What strategies resolve contradictions in spectroscopic data for sulfonic acid derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. To address:

- Variable Temperature NMR : Identify dynamic processes (e.g., proton exchange) by acquiring spectra at 25°C and −40°C.

- Deuterated Solvents : Compare DO vs. DMSO-d to assess hydrogen bonding impacts .

- X-ray Crystallography : Resolve ambiguity by determining crystal structures, particularly for zwitterionic forms .

Q. How can researchers design experiments to study the degradation pathways of this compound under oxidative conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to HO/UV light and monitor intermediates via LC-MS.

- Radical Trapping : Add scavengers (e.g., TEMPO) to identify reactive oxygen species (ROS)-mediated pathways.

- Isotopic Labeling : Use -labeled HO to trace oxygen incorporation in degradation products .

Data Analysis and Reporting

Q. What statistical methods are suitable for analyzing batch-to-batch variability in synthesis?

- Methodological Answer : Apply ANOVA to compare yields and purity across batches. For multivariate analysis (e.g., reaction time vs. temperature), use partial least squares regression (PLSR) to identify critical factors. Report confidence intervals (95%) and p-values (<0.05) for significance .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow IUPAC guidelines for nomenclature and reporting:

- Specify exact molar ratios, solvent grades, and equipment (e.g., reflux condenser type).

- Include negative controls (e.g., reactions without catalysts) and failure cases .

Cross-Disciplinary Applications

Q. What role does this compound play in designing ion-conductive polymers?

- Methodological Answer : The sulfonic acid group enables proton conductivity in membranes. To integrate into polymers:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.